molecular formula C15H15BrN2O B1364218 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide CAS No. 842956-84-7

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide

Cat. No.: B1364218
CAS No.: 842956-84-7
M. Wt: 319.2 g/mol
InChI Key: AJVXTGSVWABGFN-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide: is an organic compound with the molecular formula C19H15BrN2O It is a derivative of propionamide, featuring a bromine atom at the third position and a pyridin-4-ylmethyl-phenyl group attached to the nitrogen atom

Scientific Research Applications

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use it to study the interactions of brominated compounds with biological systems, including enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide typically involves the following steps:

  • Bromination: : The starting material, N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative, while coupling reactions would result in the formation of biaryl or vinyl derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the P2X4 receptor, which is involved in neuropathic pain pathways . By binding to these receptors, the compound can modulate their activity and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-benzamide
  • 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-acetamide
  • 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-butyramide

Comparison

  • Structural Differences : The primary difference lies in the acyl group attached to the nitrogen atom. While propionamide has a propionyl group, benzamide, acetamide, and butyramide have benzoyl, acetyl, and butyryl groups, respectively.
  • Reactivity : The reactivity of these compounds may vary based on the nature of the acyl group. For example, benzamide derivatives may exhibit different electronic properties compared to propionamide derivatives.
  • Applications : Each compound may have unique applications based on its specific structure and reactivity. For instance, benzamide derivatives are often explored for their anticancer properties, while propionamide derivatives may be more relevant in neurological research.

Properties

IUPAC Name

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,8,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVXTGSVWABGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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